1-(Isoquinolin-8-YL)ethanone

概要

説明

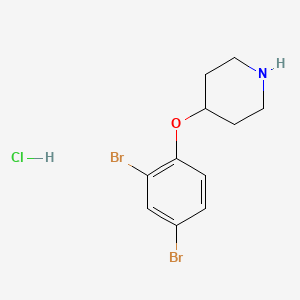

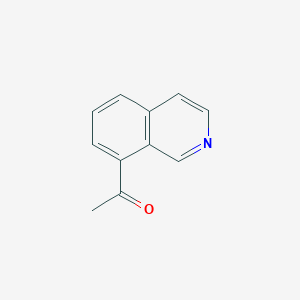

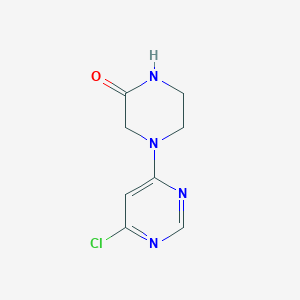

“1-(Isoquinolin-8-YL)ethanone” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.19 g/mol. The IUPAC name for this compound is 1-(8-isoquinolinyl)ethanone .

Molecular Structure Analysis

The InChI code for “1-(Isoquinolin-8-YL)ethanone” is 1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-(Isoquinolin-8-YL)ethanone” is a compound that can exist in various physical forms, including liquid, solid, semi-solid, or lump . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学的研究の応用

Facile Synthesis of Novel Derivatives

- An efficient synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline has been achieved. This method offers high yields under mild conditions without the need for a catalyst (Khaleghi et al., 2011).

Synthesis in Organic Chemistry

- Synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated reactions, involving aromatic and aliphatic ketones including 1-(benzo[d][1,3]dioxol-5-yl)ethanone and 1-(2-naphthyl) methyl ketones (Guastavino et al., 2006).

Non-Cyanide Synthesis Methods

- A non-cyanide method for synthesizing 3-cyanoisoquinolines is demonstrated, using a one-pot reaction of 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene (Kopchuk et al., 2017).

Crystal Structure and DFT Computations

- Research on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has contributed to structural and vibrational spectroscopic studies, enhancing understanding of vibrational spectra, atomic charges, and thermodynamic properties (Murugavel et al., 2016).

Synthesis of 1,3-Benzoxazines

- A method for synthesizing 1,3-benzoxazine derivatives involving isoquinoline and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water, showcasing an efficient three-component reaction (Rostami-Charati, 2013).

Antifungal Activity of Metal Complexes

- Metal complexes of ligand 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ) exhibit significant antifungal activity. This showcases the biomedical applications of these compounds (Raj & Patel, 2015).

Divergent Synthesis of Isoquinolin and Isoindolin Derivatives

- A study achieved the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides via a novel reaction sequence, indicating potential in exploring chemistry space on a receptor (Li et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, and using personal protective equipment .

将来の方向性

Isoquinolones, including “1-(Isoquinolin-8-YL)ethanone”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . This suggests potential future research directions in further developing synthetic methods and exploring the biological and physiological activities of these compounds .

特性

IUPAC Name |

1-isoquinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYTGDVYCCNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-8-YL)ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

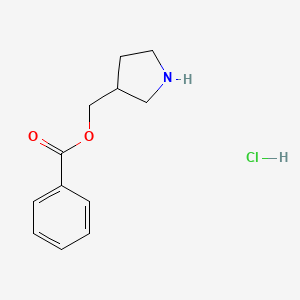

![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)

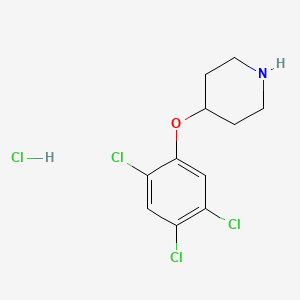

![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)

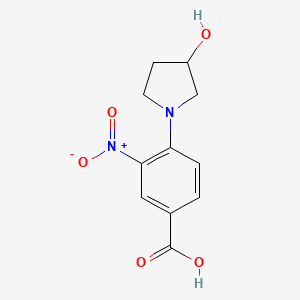

![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)

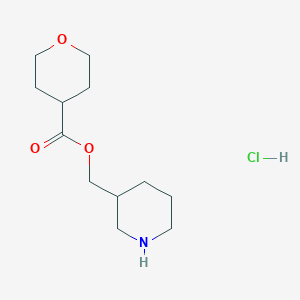

![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)

![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)